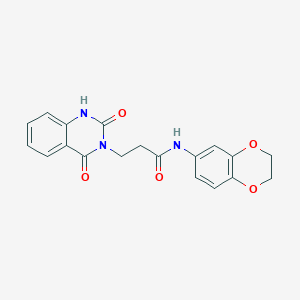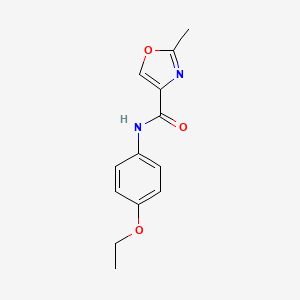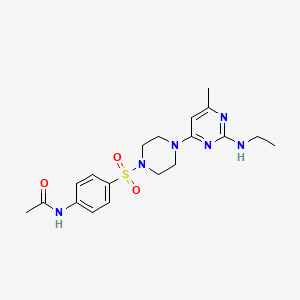![molecular formula C22H23FN4O2 B4496442 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B4496442.png)
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone
Overview
Description
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone typically involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorophenyl halides and palladium catalysts.
Final Assembly: The final step involves the coupling of the piperazine derivative with the quinazolinone core, often under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule, such as carbonyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.
Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes in biological systems.
Chemical Biology: The compound is utilized in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-4(3H)-quinazolinone include other quinazolinone derivatives and piperazine-containing compounds. These compounds may share similar chemical properties but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of a quinazolinone core with a fluorophenyl-piperazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-17-7-9-18(10-8-17)25-12-14-26(15-13-25)21(28)6-3-11-27-16-24-20-5-2-1-4-19(20)22(27)29/h1-2,4-5,7-10,16H,3,6,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDIFIFKVOERMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxybenzyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4496369.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B4496382.png)

![4-[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B4496400.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B4496410.png)
![N-(2-hydroxycyclohexyl)-N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4496415.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4496424.png)
![3-({TRANS-4-[(4-BENZYL-1-PIPERAZINYL)CARBONYL]CYCLOHEXYL}METHYL)-4(3H)-QUINAZOLINONE](/img/structure/B4496425.png)
![N~2~-(2-methylphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4496439.png)
![4-[2-(tert-butylamino)-2-oxoethyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B4496445.png)

![N-[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B4496464.png)
![N-[3-(furan-2-yl)propyl]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4496471.png)

